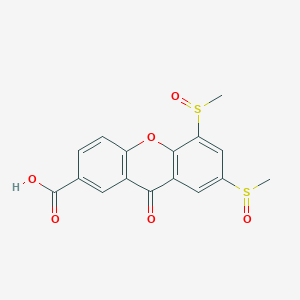
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with methanesulfinyl groups at positions 5 and 7, and a carboxylic acid group at position 2. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the xanthene core, which undergoes sulfoxidation to introduce methanesulfinyl groups at the desired positions. This is followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be further oxidized to sulfone groups.
Reduction: The carbonyl group at position 9 can be reduced to a hydroxyl group.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating mixtures, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl groups yields sulfone derivatives, while reduction of the carbonyl group produces hydroxyl derivatives.
Applications De Recherche Scientifique
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism by which 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfinyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The xanthene core provides a rigid framework that positions these functional groups optimally for interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfinyl groups, resulting in different chemical reactivity and biological activity.
5,7-Dihydroxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains hydroxyl groups instead of methanesulfinyl groups, leading to variations in its chemical properties and applications.
Uniqueness
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
50541-49-6 |
|---|---|
Formule moléculaire |
C16H12O6S2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
5,7-bis(methylsulfinyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6S2/c1-23(20)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)22-15(11)13(7-9)24(2)21/h3-7H,1-2H3,(H,18,19) |
Clé InChI |
ZEXSYVCOQCTAMU-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC2=C(C(=C1)S(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


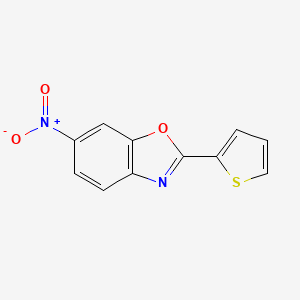
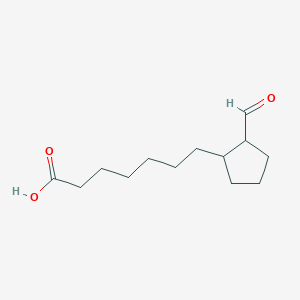

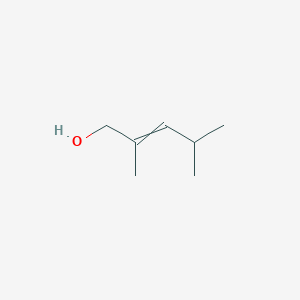

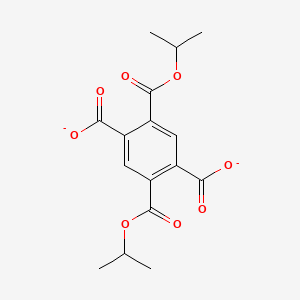
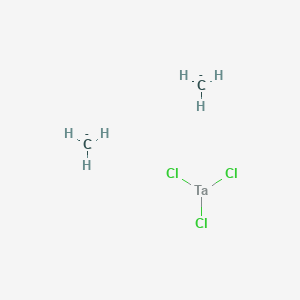
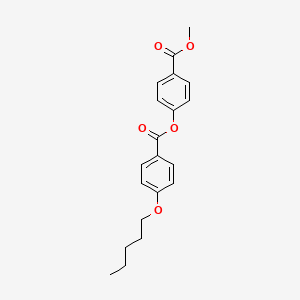

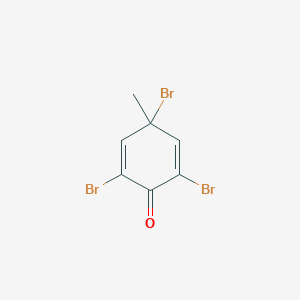
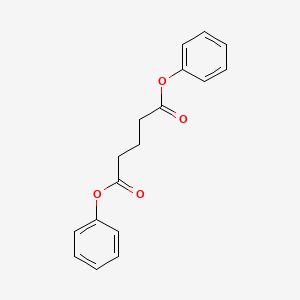
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)

